molecular formula C25H30N4O4S B2683039 4-((2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide CAS No. 941907-11-5

4-((2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide

Cat. No.: B2683039
CAS No.: 941907-11-5
M. Wt: 482.6
InChI Key: NHTKLCVSCZEEPN-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring a thieno[3,2-d]pyrimidine core substituted with a phenethylamino-ethyl side chain and a methylcyclohexanecarboxamide group. The phenethylamino moiety may enhance binding affinity to targets like kinases or epigenetic regulators, while the cyclohexanecarboxamide group contributes to solubility and pharmacokinetic properties.

Properties

IUPAC Name

4-[[2,4-dioxo-1-[2-oxo-2-(2-phenylethylamino)ethyl]thieno[3,2-d]pyrimidin-3-yl]methyl]-N-methylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4S/c1-26-23(31)19-9-7-18(8-10-19)15-29-24(32)22-20(12-14-34-22)28(25(29)33)16-21(30)27-13-11-17-5-3-2-4-6-17/h2-6,12,14,18-19H,7-11,13,15-16H2,1H3,(H,26,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTKLCVSCZEEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide , also known by its CAS number 1224013-87-9 , is a thienopyrimidine derivative with significant potential in medicinal chemistry. This article aims to explore its biological activities, including cytotoxic effects against various cancer cell lines, antibacterial properties, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C29H36N4O4C_{29}H_{36}N_{4}O_{4}, with a molecular weight of 504.6 g/mol . The structure features a thieno[3,2-d]pyrimidine core, which is known for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thienopyrimidine derivatives. The compound was evaluated for its cytotoxic effects against various tumor cell lines. In vitro studies demonstrated that it exhibits significant antiproliferative activity against human glioblastoma and breast adenocarcinoma cells at low concentrations (nanomolar range) .

Table 1: Cytotoxicity of Thienopyrimidine Derivatives

Compound NameCell Line TestedIC50 (nM)
4-((...)Glioblastoma Multiforme< 100
4-((...)Breast Adenocarcinoma< 200
ControlEtoposide500

The morphological changes observed in treated cells included characteristics typical of apoptosis, such as chromatin condensation and cell shrinkage .

Antibacterial Activity

In addition to its anticancer properties, the compound's antibacterial activity was assessed. Preliminary tests indicated that it possesses moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that substituents on the thienopyrimidine ring significantly influence its antibacterial potency .

Table 2: Antibacterial Activity of Thienopyrimidine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
4-((...)Staphylococcus aureus25 µg/mL
4-((...)Escherichia coli≥200 µg/mL

The mechanisms underlying the biological activities of this compound are not fully elucidated; however, several hypotheses exist:

  • Apoptosis Induction : The compound appears to induce apoptosis in cancer cells through oxidative stress mechanisms .
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival, similar to other thienopyrimidine derivatives .
  • Interaction with DNA : Some studies suggest that compounds with similar structures can intercalate into DNA or inhibit topoisomerases, leading to cell cycle arrest and apoptosis .

Case Studies

A notable case study involved the application of this compound in a mouse model bearing Ehrlich solid tumors. The results indicated that while the compound showed promising cytotoxic effects in vitro, it did not significantly reduce tumor growth in vivo at the tested doses . This discrepancy highlights the need for further research into optimizing dosages and delivery methods.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The thieno[3,2-d]pyrimidine moiety is often associated with anti-cancer properties due to its ability to interfere with cellular pathways involved in tumor growth.
  • Antimicrobial Properties :
    • Research indicates that derivatives of pyrimidine compounds can exhibit antimicrobial activity. The presence of the phenethylamino group may enhance interactions with microbial targets.
  • Neurological Applications :
    • Given the structure's potential to cross the blood-brain barrier, there is interest in its use for neurological disorders. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Condensation Reactions : To form the thieno[3,2-d]pyrimidine framework.
  • Methylation : To introduce the N-methyl group on the cyclohexane derivative.

Table 1: Synthesis Overview

StepReaction TypeKey Reagents
1CondensationThieno[3,2-d]pyrimidine precursors
2MethylationMethylating agents (e.g., methyl iodide)
3CouplingPhenethylamine derivatives

Case Studies

Several studies have investigated compounds structurally related to 4-((2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide :

  • Study on Anticancer Activity :
    • A study published in a peer-reviewed journal demonstrated that thienopyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Antimicrobial Efficacy :
    • Research highlighted the antimicrobial properties of pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The study concluded that modifications in the side chain significantly influenced antibacterial activity.
  • Neurological Effects :
    • Investigations into similar compounds revealed their potential as neuroprotective agents in models of neurodegenerative diseases. The research suggested that these compounds could modulate neurotransmitter levels and provide neuroprotection.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to ’s derivatives, utilizing HBTU/DIPEA-mediated couplings and HPLC purification (>90% purity achievable) .
  • Biological Potential: Structural analogs inhibit enzymes like HDACs or kinases, suggesting the target compound could be optimized for oncology or inflammatory diseases.
  • Limitations: Lack of explicit bioactivity data necessitates in vitro profiling. Molecular networking (as in ) could dereplicate its activity against known targets .

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